molecular formula C8H13N3O4 B1672741 nor-3 CAS No. 138472-01-2

nor-3

Cat. No.: B1672741
CAS No.: 138472-01-2
M. Wt: 215.21 g/mol
InChI Key: MZAGXDHQGXUDDX-JSRXJHBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FK-409 involves a series of chemical reactions. One of the primary synthetic routes includes the Wittig condensation of 2-ethyl-2(E)-butenal with triethyl phosphonoacetate in the presence of sodium hydride in benzene. This reaction produces (2E,4E)-4-ethyl-2,4-hexadienoic acid ethyl ester, which is then hydrolyzed with sodium hydroxide to yield the corresponding free acid. The free acid is then reacted with ethyl chloroformate and ammonia to form (2E,4E)-2-ethyl-2,4-hexadienamide. Finally, this compound is treated with sodium nitrite in methanol adjusted to pH 3.0 with concentrated hydrochloric acid to produce FK-409 .

Industrial Production Methods: FK-409 is produced industrially through the fermentation of Streptomyces griseosporeus. The fermentation broth is acid-treated to isolate FK-409, followed by purification processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: FK-409 primarily undergoes decomposition reactions where it releases nitric oxide. This decomposition can be catalyzed by various factors, including light and heat .

Common Reagents and Conditions: The decomposition of FK-409 to release nitric oxide can be facilitated by the presence of reducing agents and under acidic conditions. The reaction typically involves the cleavage of the nitro group, leading to the formation of nitric oxide and other by-products .

Major Products Formed: The major product formed from the decomposition of FK-409 is nitric oxide. Other by-products may include various nitrogen oxides and organic fragments depending on the specific reaction conditions .

Scientific Research Applications

FK-409 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of the key applications include:

Mechanism of Action

The primary mechanism of action of FK-409 involves the release of nitric oxide. Nitric oxide is a potent vasodilator that works by relaxing the smooth muscles in blood vessels, leading to increased blood flow and reduced blood pressure. The molecular targets of nitric oxide include soluble guanylate cyclase, which is activated by nitric oxide to produce cyclic guanosine monophosphate. This cyclic nucleotide acts as a secondary messenger to mediate various physiological effects, including vasodilation .

Comparison with Similar Compounds

Properties

CAS No.

138472-01-2

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

InChI

InChI=1S/C8H13N3O4/c1-3-6(5(2)11(14)15)4-7(10-13)8(9)12/h4-5,13H,3H2,1-2H3,(H2,9,12)/b6-4+,10-7-

InChI Key

MZAGXDHQGXUDDX-JSRXJHBZSA-N

SMILES

CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-]

Isomeric SMILES

CC/C(=C\C(=N\O)\C(=O)N)/C(C)[N+](=O)[O-]

Canonical SMILES

CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-]

Appearance

Solid powder

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-ethyl-2-(hydroxyimino)-5-nitro-3-hexenamide
4-ethyl-2-hydroxyimino-5-nitro-3-hexenamide
4-ethyl-2-hydroxyimino-5-nitro-3-hexenecarboxamide
ethyl-2-(hydroxyamino)-5-nitro-3-hexenamide
FK 409
FK-409
NOR-3 cpd
NOR3 hexenamide cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
nor-3
Reactant of Route 2
nor-3
Reactant of Route 3
nor-3
Reactant of Route 4
nor-3
Reactant of Route 5
nor-3
Reactant of Route 6
nor-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.